Acetic acid, 2-cyclohexylidene-2-fluoro-
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Overview
Description
Acetic acid, 2-cyclohexylidene-2-fluoro-, also known as 2-cyclohexylidene-2-fluoroacetic acid, is a chemical compound with the molecular formula C₈H₁₁FO₂ and a molecular weight of 158.17 g/mol . It is characterized by the presence of a cyclohexylidene group and a fluorine atom attached to the acetic acid moiety. This compound is typically found in a solid powder form and has a melting point of 109-110°C .
Preparation Methods
The synthesis of acetic acid, 2-cyclohexylidene-2-fluoro-, involves several steps. One common method includes the reaction of cyclohexanone with fluorinating agents under controlled conditions to introduce the fluorine atom. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Acetic acid, 2-cyclohexylidene-2-fluoro-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetic acid, 2-cyclohexylidene-2-fluoro-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-cyclohexylidene-2-fluoro-, involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Acetic acid, 2-cyclohexylidene-2-fluoro-, can be compared with other similar compounds such as:
2-cyclohexylideneacetic acid: This compound lacks the fluorine atom and has different chemical properties and reactivity.
Fluoroacetic acid: This compound has a simpler structure and different biological activities compared to 2-cyclohexylidene-2-fluoroacetic acid.
The presence of the cyclohexylidene group and the fluorine atom in acetic acid, 2-cyclohexylidene-2-fluoro-, makes it unique and imparts specific chemical and biological properties that distinguish it from other related compounds .
Properties
IUPAC Name |
2-cyclohexylidene-2-fluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOTSOYGQEXDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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